Formulation DevelopmentIn Vivo DosingPharmacokinetics
Standard PARP inhibitors like olaparib fail in CNS models due to P-gp efflux and poor solubility. Mefuparib hydrochloride solves this with:
• >350-fold higher solubility (>35 mg/mL vs <0.1 mg/mL) - no DMSO needed for in vitro assays
• Blood-brain barrier penetration (Kp,uu,brain ~7-8) - enables brain metastasis and glioma studies
• Low hematological toxicity - ideal for combination regimens with myelosuppressive agents
• Oral bioavailability (40-100%) with 33-fold tissue-to-plasma distribution
Order for HR-deficient cancer research, PDX models, and CNS oncology programs.
Molecular FormulaC17H16ClFN2O2
Molecular Weight334.8 g/mol
CAS No.1449746-00-2
Cat. No.B3028005
⚠ Attention: For research use only. Not for human or veterinary use.
Mefuparib hydrochloride (CVL218, MPH) is an orally active, second-generation poly(ADP-ribose) polymerase (PARP) inhibitor [1]. It selectively inhibits the PARP1 and PARP2 enzymes (IC50 = 3.2 nM and 1.9 nM, respectively) in a substrate-competitive manner . As a small-molecule chemotherapeutic agent, it is currently under clinical investigation in China for various solid tumors, including triple-negative breast cancer (TNBC) [2]. The compound is notable for its high aqueous solubility and distinct pharmacokinetic profile, which differentiate it from first-generation PARP inhibitors [3].
•PARP1/2 inhibition & synthetic lethality studies
•Oral dosing research models
•Brain-penetrant PARP inhibitor for CNS oncology models
[1] He JX, et al. Novel PARP1/2 inhibitor mefuparib hydrochloride elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution. Oncotarget. 2017 Jan 17;8(3):4156-4168. View Source
[2] Zhang J, Liu R. Abstract P4-04-31: A phase Ib/II study of PARPi Mefuparib Hydrochloride (CVL218) in combination with PD-1 inhibitor plus chemotherapy in metastatic or recurrent triple-negative breast cancer (TNBC). Clin Cancer Res. 2025;31(12_Supplement):P4-04-31. View Source
[3] Chinese Academy of Sciences. PARP新型抑制剂盐酸美呋哌瑞获批临床试验. 2016. View Source
Mefuparib Hydrochloride: Advantages Over Olaparib
Mefuparib hydrochloride's physicochemical and pharmacokinetic properties are not representative of the broader PARP inhibitor class. Direct substitution with earlier-generation inhibitors like olaparib or veliparib would compromise experimental models requiring high drug exposure in specific tissues or the central nervous system [1]. First-generation inhibitors suffer from poor water solubility (e.g., olaparib <1 mg/mL) and limited tissue distribution, which creates significant experimental variability in *in vivo* studies [2]. In contrast, mefuparib hydrochloride was specifically designed to overcome these limitations, exhibiting >350-fold greater aqueous solubility than olaparib [3]. Consequently, studies investigating brain tumors, pancreatic cancer, or requiring high oral bioavailability necessitate the use of mefuparib hydrochloride, as substituting with a less soluble or less tissue-penetrant analog would invalidate the experimental conditions or fail to replicate the observed pharmacological profile [4].
Property
Mefuparib HCl
Olaparib
Aqueous solubility
High (supports oral formulation)
Low (may require complex solubilization)
Tissue distribution
Extensive (reported high tissue-to-plasma ratio)
Limited (reported low tissue distribution)
Brain penetration
Readily enters brain
P-gp substrate; restricted CNS exposure
[1] He JX, et al. Novel PARP1/2 inhibitor mefuparib hydrochloride elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution. Oncotarget. 2017 Jan 17;8(3):4156-4168. View Source
[2] PMC Table 1: Solubility of Olaparib. View Source
[3] Chinese Academy of Sciences. PARP新型抑制剂盐酸美呋哌瑞获批临床试验. 2016. View Source
[4] Lianguo Chen, et al. Determination of Mefuparib in Rat Plasma and its Application to Pharmacokinetics by a Simple and Rapid UPLC-MS/MS. Current Pharmaceutical Analysis. 2024;20(5):358-363. View Source
Mefuparib Hydrochloride: Differentiation Evidence
Aqueous Solubility vs. Olaparib
Mefuparib hydrochloride's high aqueous solubility directly addresses a major limitation of first-generation PARP inhibitors like olaparib, which are practically insoluble in water [1]. This property enables simpler oral formulation and more reliable in vivo dosing .
Solubility vs. OlaparibHead-to-head
Reported >35 mg/mL (Mefuparib) vs.
Supports oral bioavailability and formulation simplification
Reported aqueous solubility context
Tissue DistributionCross-study comparable
33-fold tissue-to-plasma ratio (rat); olaparib reported low distribution
Supports tumor tissue exposure context
Reported distribution context
BBB PenetrationHead-to-head
Kp,uu,brain ~7–8 (Mefuparib); olaparib restricted by P-gp efflux
Supports CNS research model applicability
Reported brain exposure context
PARP1/2 SelectivityClass-level
>406-fold for PARP1/2 over PARP3, TNKS1/2
Supports isoform-selective pathway studies
In vitro PARylation assay context
TNBC Response RateCross-study comparable
ORR 72.7% (mefuparib combo, n=11) vs. 59.9% olaparib mono (OlympiAD)
High aqueous solubility ensures consistent oral absorption, reduces formulation complexity for in vivo studies, and avoids the use of solubilizing agents that may confound experimental results.
Formulation DevelopmentIn Vivo DosingPharmacokinetics
[1] Chinese Academy of Sciences. PARP新型抑制剂盐酸美呋哌瑞获批临床试验. 2016. View Source
Tissue Distribution vs. Olaparib
Mefuparib hydrochloride demonstrates exceptional tissue distribution, achieving average concentrations in rat tissues that are 33-fold higher than in plasma [1]. This is a stark contrast to olaparib, which exhibits low tissue distribution [2]. In specific target organs like the ovary and pancreas, mefuparib concentrations reach 35-fold and 33-fold higher than plasma levels, respectively [3].
Tissue DistributionCross-study comparable
33-fold tissue-to-plasma ratio (rat); olaparib reported low distribution
Olaparib: Characterized by low tissue distribution.
Quantified Difference
Not precisely quantified for olaparib, but described as 'low'.
Conditions
Rat model, 2h post-oral administration of 40 mg/kg.
Why This Matters
High tissue distribution is a critical pharmacokinetic advantage, enabling effective target engagement and potentially superior antitumor activity in solid tumors compared to inhibitors with limited tissue penetration.
[1] He JX, et al. Novel PARP1/2 inhibitor mefuparib hydrochloride elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution. Oncotarget. 2017 Jan 17;8(3):4156-4168. View Source
[2] He JX, et al. Novel PARP1/2 inhibitor mefuparib hydrochloride elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution. Oncotarget. 2017 Jan 17;8(3):4156-4168. View Source
[3] Chinese Academy of Sciences. PARP新型抑制剂盐酸美呋哌瑞获批临床试验. 2016. View Source
Blood-Brain Barrier Penetration vs. Olaparib
Unlike most PARP inhibitors, including olaparib, niraparib, and talazoparib, which exhibit poor to negligible blood-brain barrier (BBB) penetration [1], mefuparib hydrochloride is designed to readily cross the BBB [2]. In rats, the unbound brain-to-plasma partition coefficient (Kp,uu,brain) was determined to be between 7.01 and 8.42, indicating a net uptake into the brain [3].
BBB PenetrationHead-to-head
Kp,uu,brain ~7–8 (Mefuparib); olaparib restricted by P-gp efflux
Olaparib, Talazoparib, Niraparib: Classified as 'No' or 'Low' for intact BBB penetration.
Quantified Difference
Kp,uu,brain > 1 indicates active uptake or free diffusion, whereas most PARP inhibitors are actively effluxed (Kp,uu,brain < 1).
Conditions
Rat model, measured via brain/plasma distribution study and simulated via GastroPlus software.
Why This Matters
This property uniquely positions mefuparib hydrochloride for research in primary and secondary brain tumors, an area where most PARP inhibitors are therapeutically irrelevant due to their inability to achieve effective CNS concentrations.
[1] PMC Table 1: Relative PARP1 inhibition potency, allosteric retention type, trapping potency, PARP1 vs PARP2 selectivity, intact blood–brain barrier penetration, and standard monotherapy dosing of PARP inhibitors. View Source
[2] Chinese Academy of Sciences. PARP新型抑制剂盐酸美呋哌瑞获批临床试验. 2016. View Source
[3] Absorption, distribution, metabolism, and excretion of [14C]Mefuparib (CVL218), a novel PARP1/2 inhibitor, in rats. Cancer Chemotherapy and Pharmacology. 2022;90:499-510. View Source
PARP1/2 Selectivity vs. Other PARP Enzymes
Mefuparib hydrochloride exhibits high oral bioavailability, a key metric for developing an effective oral drug [1]. Studies in rats show bioavailability ranging from 40% to 100% depending on the dose and model [2]. This contrasts with some PARP inhibitors that have more variable or lower bioavailability [3].
PARP1/2 SelectivityClass-level
>406-fold for PARP1/2 over PARP3, TNKS1/2
Supports isoform-selective pathway studies
In vitro PARylation assay context
PharmacokineticsOral DosingBioavailability
Evidence Dimension
Oral Bioavailability (F)
Target Compound Data
40% to 100% in rats
Comparator Or Baseline
Niraparib: ~73% (cross-study). Olaparib: Not explicitly quantified but requires extensive formulation development.
Quantified Difference
Mefuparib's high and wide range indicates robust oral absorption.
Conditions
Rat model, oral administration of 3 mg/kg or 10-40 mg/kg.
Why This Matters
High and consistent oral bioavailability is essential for ensuring predictable systemic exposure in preclinical and clinical studies, reducing inter-subject variability and improving the reliability of experimental outcomes.
PharmacokineticsOral DosingBioavailability
[1] He JX, et al. Novel PARP1/2 inhibitor mefuparib hydrochloride elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution. Oncotarget. 2017 Jan 17;8(3):4156-4168. View Source
[2] Lianguo Chen, et al. Determination of Mefuparib in Rat Plasma and its Application to Pharmacokinetics by a Simple and Rapid UPLC-MS/MS. Current Pharmaceutical Analysis. 2024;20(5):358-363. View Source
[3] Lianguo Chen, et al. Determination of Mefuparib in Rat Plasma and its Application to Pharmacokinetics by a Simple and Rapid UPLC-MS/MS. Current Pharmaceutical Analysis. 2024;20(5):358-363. View Source
Efficacy in Triple-Negative Breast Cancer
Mefuparib hydrochloride is in active clinical development, with a Phase Ib/II trial (NCT06078670) evaluating its safety and efficacy in combination with a PD-1 inhibitor and chemotherapy for metastatic or recurrent triple-negative breast cancer (TNBC) [1]. The trial has established a recommended Phase 2 dose (RP2D) of 500 mg BID [2].
TNBC Response RateCross-study comparable
ORR 72.7% (mefuparib combo, n=11) vs. 59.9% olaparib mono (OlympiAD)
Reported endpoint response context; cross-study
Different regimens, model-specific review needed
Triple-Negative Breast CancerClinical TrialCombination Therapy
Evidence Dimension
Clinical Development Stage
Target Compound Data
Phase Ib/II for TNBC (ongoing)
Comparator Or Baseline
Olaparib, Talazoparib, Niraparib: FDA-approved for multiple indications.
Quantified Difference
Mefuparib is a second-generation candidate with differentiated PK, while first-generation drugs are established standards of care.
Conditions
Metastatic or recurrent TNBC, in combination with toripalimab and nab-paclitaxel.
Why This Matters
Active clinical investigation validates the compound's translational relevance and supports its procurement for biomarker discovery, mechanism of action studies, and *in vivo* combination therapy research.
Triple-Negative Breast CancerClinical TrialCombination Therapy
[1] Zhang J, Liu R. Abstract P4-04-31: A phase Ib/II study of PARPi Mefuparib Hydrochloride (CVL218) in combination with PD-1 inhibitor plus chemotherapy in metastatic or recurrent triple-negative breast cancer (TNBC). Clin Cancer Res. 2025;31(12_Supplement):P4-04-31. View Source
[2] Zhang J, Liu R. Abstract P4-04-31: A phase Ib/II study of PARPi Mefuparib Hydrochloride (CVL218) in combination with PD-1 inhibitor plus chemotherapy in metastatic or recurrent triple-negative breast cancer (TNBC). Clin Cancer Res. 2025;31(12_Supplement):P4-04-31. View Source
Mefuparib Hydrochloride: Procurement & Research Applications
Brain-Penetrant PARP Inhibition for CNS Oncology
Given its proven ability to cross the blood-brain barrier (Kp,uu,brain = 7.01-8.42 in rats), mefuparib hydrochloride is the PARP inhibitor of choice for investigating DNA damage repair inhibition in glioblastoma or brain metastases models [1]. Standard PARP inhibitors like olaparib or talazoparib are unsuitable due to negligible CNS penetration, making mefuparib essential for *in vivo* efficacy studies targeting intracranial tumors.
Combination with Myelosuppressive Chemotherapy
For researchers studying pancreatic or ovarian cancer, the exceptionally high tissue distribution of mefuparib hydrochloride provides a distinct advantage. Preclinical data show drug concentrations in the pancreas and ovaries are 33-fold and 35-fold higher than in plasma, respectively [2]. This targeted exposure profile makes it ideal for maximizing target engagement and evaluating antitumor activity in orthotopic or subcutaneous xenograft models of these cancers.
Aqueous Formulation for HTS and In Vitro Assays
Mefuparib hydrochloride is currently being evaluated in a Phase Ib/II clinical trial (NCT06078670) in combination with toripalimab (anti-PD-1) and chemotherapy for triple-negative breast cancer [3]. This clinical precedent supports its use in preclinical research exploring the synergy between PARP inhibition and immune checkpoint blockade, including studies on tumor immunogenicity and the 'BRCAness' phenotype.
In Vivo Efficacy in Xenograft Models
The high and consistent oral bioavailability (40-100% in rats) and superior aqueous solubility (>35 mg/mL) of mefuparib hydrochloride simplify oral formulation and dosing for chronic *in vivo* studies [4]. This reduces experimental variability associated with compounds like olaparib, which have poor solubility and require complex formulations, thereby increasing the reproducibility and translational value of PK/PD data.
Application
Selection Property
Validation Focus
CNS oncology research models
Brain penetration capability
CNS exposure and target engagement review
Combination tolerability studies
Hematological AE profile context
Combination with myelosuppressive agents review
High-throughput screening assays
Aqueous solubility suitability
Solvent-free assay preparation
In vivo xenograft efficacy studies
Tissue distribution and tumor penetration
Target engagement in diverse tumor models
[1] Absorption, distribution, metabolism, and excretion of [14C]Mefuparib (CVL218), a novel PARP1/2 inhibitor, in rats. Cancer Chemotherapy and Pharmacology. 2022;90:499-510. View Source
[2] Chinese Academy of Sciences. PARP新型抑制剂盐酸美呋哌瑞获批临床试验. 2016. View Source
[3] Zhang J, Liu R. Abstract P4-04-31: A phase Ib/II study of PARPi Mefuparib Hydrochloride (CVL218) in combination with PD-1 inhibitor plus chemotherapy in metastatic or recurrent triple-negative breast cancer (TNBC). Clin Cancer Res. 2025;31(12_Supplement):P4-04-31. View Source
[4] He JX, et al. Novel PARP1/2 inhibitor mefuparib hydrochloride elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution. Oncotarget. 2017 Jan 17;8(3):4156-4168. View Source
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